![molecular formula C19H24N6 B2417589 1-methyl-N-(4-methylbenzyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 897758-36-0](/img/structure/B2417589.png)
1-methyl-N-(4-methylbenzyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(4-methylbenzyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a useful research compound. Its molecular formula is C19H24N6 and its molecular weight is 336.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-methyl-N-(4-methylbenzyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of This compound can be described as follows:
- Molecular Formula : C17H22N4
- Molecular Weight : 298.39 g/mol
This compound features a pyrazolo[3,4-d]pyrimidine core, which is significant for its interactions with various biological targets.
Adenosine Receptor Affinity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit affinity for adenosine receptors, particularly the A1 subtype. In studies involving various analogues, it was found that modifications at the N1 and N5 positions significantly influenced receptor binding affinity. For instance, compounds with specific alkyl and aryl substituents showed enhanced activity at these sites, indicating that structural variations can optimize receptor interaction .
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. For example, a related compound demonstrated potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved inhibition of cell proliferation and induction of apoptosis, mediated through dual inhibition of EGFR and VEGFR2 pathways .
Compound | IC50 (µM) | Target |
---|---|---|
5i | 0.3 | EGFR |
5i | 7.60 | VEGFR2 |
Enzyme Inhibition
Pyrazolo[3,4-d]pyrimidines have also been explored for their ability to inhibit key enzymes involved in cancer progression and inflammation. Notably, some derivatives have shown inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds displaying IC50 values in the low micromolar range against CDK1 and CDK2 have been documented .
Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological applications. Similar derivatives have been reported to exhibit cholinesterase inhibition, which may be beneficial for treating neurodegenerative diseases like Alzheimer's . This dual action on cholinesterase and monoamine oxidase suggests a multifaceted approach to enhancing cognitive function.
Case Study 1: Antitumor Activity in MCF-7 Cells
A study evaluated the effects of a related pyrazolo[3,4-d]pyrimidine derivative on MCF-7 cells. Results showed significant inhibition of tumor growth and induction of apoptosis through activation of caspase pathways. The compound effectively suppressed cell migration and disrupted the cell cycle at G2/M phase .
Case Study 2: Enzyme Inhibition Profile
In another investigation focused on enzyme inhibition, a series of pyrazolo[3,4-d]pyrimidines were synthesized and tested against various kinases. The results indicated that specific substitutions led to enhanced selectivity and potency against CDK2, with some compounds achieving IC50 values below 100 nM .
Aplicaciones Científicas De Investigación
Therapeutic Applications
1-methyl-N-(4-methylbenzyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine has been studied for several therapeutic applications:
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and liver cancers . The mechanism often involves the inhibition of specific kinases or heat shock protein 90 (Hsp90), which are crucial for tumor growth and survival .
Neuroprotective Effects
Some derivatives of this compound have been evaluated for their neuroprotective effects against neurodegenerative diseases. They have shown potential in inhibiting cholinesterase and monoamine oxidase activities, which are relevant in conditions like Alzheimer's disease . The ability to modulate neurotransmitter levels could lead to improved cognitive function in affected individuals.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Pyrazolo[3,4-d]pyrimidines have been explored for their effectiveness against various pathogens, including Toxoplasma gondii . The inhibition of specific enzymes involved in the pathogen's life cycle presents a promising avenue for developing new antimicrobial agents.
Biochemical Studies
Several studies have focused on the biochemical interactions of this compound:
Enzyme Inhibition
The compound has been identified as an inhibitor of specific enzymes crucial for cellular processes. For example, it has shown effectiveness against TgCDPK1, an enzyme involved in the invasion and motility of Toxoplasma gondii . This inhibition disrupts the parasite's lifecycle, offering a potential treatment strategy.
Structure-Activity Relationships
Research into the structure-activity relationships (SAR) of pyrazolo[3,4-d]pyrimidines has provided insights into how modifications to the chemical structure can enhance biological activity. Variations in substituents have been linked to increased potency against various biological targets .
Research Findings and Case Studies
A variety of studies have documented the applications of this compound:
Propiedades
IUPAC Name |
1-methyl-N-[(4-methylphenyl)methyl]-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6/c1-14-6-8-15(9-7-14)12-20-19-22-17-16(13-21-24(17)2)18(23-19)25-10-4-3-5-11-25/h6-9,13H,3-5,10-12H2,1-2H3,(H,20,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRDNGOSWAENQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=C(C=NN3C)C(=N2)N4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.